4-Demethyldeoxypodophyllotoxin

Prostate Cancer Cytotoxicity Natural Products

Select 4-Demethyldeoxypodophyllotoxin (DDPT) when your research demands a versatile scaffold for targeted anticancer prodrug design. Unlike deoxypodophyllotoxin (DPT), DDPT's free 4′-hydroxyl group is a strategic attachment point for bioreversible functionalities (e.g., carbamates, amino acid esters) that restore and enhance in vivo antitumor activity. While DPT shows superior standalone in vivo efficacy (IR 59% in BDF1/3LL), DDPT is the essential intermediate for generating water-soluble, systemically active derivatives. It is also a specific substrate for DOP6H, making it critical for biosynthetic pathway studies of 6-methoxypodophyllotoxin. Choose DDPT for synthetic versatility and metabolic engineering investigations.

Molecular Formula C21H20O7
Molecular Weight 384.4 g/mol
CAS No. 3590-93-0
Cat. No. B121358
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Demethyldeoxypodophyllotoxin
CAS3590-93-0
Synonyms[5R-(5α,5aβ,8aα)]-5,8,8a,9-Tetrahydro-5-(4-hydroxy-3,5-dimethoxyphenyl)-furo[3’,4’:6,7]naphtho[2,3-d]-1,3-dioxol-6(5aH)-one;  Podophyllotoxin, 4’-O-demethyl-4-deoxy- (7CI,8CI);  4-Demethyldeoxypodophyllotoxin;  4’-Demethyldeoxypodophyllotoxin;  A 80198; 
Molecular FormulaC21H20O7
Molecular Weight384.4 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1O)OC)C2C3C(CC4=CC5=C(C=C24)OCO5)COC3=O
InChIInChI=1S/C21H20O7/c1-24-16-5-11(6-17(25-2)20(16)22)18-13-7-15-14(27-9-28-15)4-10(13)3-12-8-26-21(23)19(12)18/h4-7,12,18-19,22H,3,8-9H2,1-2H3/t12-,18+,19-/m0/s1
InChIKeyRFDMNXDDRXVJTM-RQUSPXKASA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Demethyldeoxypodophyllotoxin (CAS 3590-93-0): A Key Aryltetralin Lignan Intermediate for Anticancer Research and Development


4-Demethyldeoxypodophyllotoxin (CAS 3590-93-0), also known as 4′-demethyldeoxypodophyllotoxin or DDPT, is an aryltetralin-type lignan first isolated from Podophyllum peltatum and later identified in other Podophyllum and Dysosma species [1][2]. It serves as a pivotal biosynthetic intermediate and a versatile scaffold for the development of novel anticancer agents, including potent inhibitors of tubulin polymerization and DNA topoisomerase II .

Why 4-Demethyldeoxypodophyllotoxin Cannot Be Readily Substituted by Podophyllotoxin, Deoxypodophyllotoxin, or Other In-Class Lignans


Despite sharing a common aryltetralin core, subtle structural variations among podophyllotoxin (PPT), deoxypodophyllotoxin (DPT), and 4-demethyldeoxypodophyllotoxin (DDPT) profoundly alter their biological activity, metabolic fate, and synthetic utility. For instance, while DPT demonstrates potent in vitro cytotoxicity, its 4′-demethylated counterpart DDPT exhibits significantly reduced in vivo efficacy in the BDF1/3LL murine model, underscoring the critical role of the 4′-hydroxyl group in pharmacokinetics [1]. Furthermore, DDPT acts as a substrate for key biosynthetic enzymes such as deoxypodophyllotoxin 6-hydroxylase (DOP6H), whereas podophyllotoxin is not accepted, highlighting distinct metabolic pathways [2]. The differential inhibition of topoisomerase II and tubulin polymerization, coupled with unique opportunities for prodrug design, mandates precise compound selection rather than generic substitution [3].

Quantitative Evidence for Selecting 4-Demethyldeoxypodophyllotoxin (CAS 3590-93-0) over Closely Related Analogs


Cytotoxic Potency Against Human Prostate Cancer Cells: DDPT vs. Podophyllotoxin and Deoxypodophyllotoxin

In a direct comparative study of lignans isolated from Dysosma versipellis, 4-demethyldeoxypodophyllotoxin (compound 5) exhibited potent antiproliferative activity against LNCaP and PC-3 prostate cancer cell lines. The IC50 values for the most active aryltetralin lignans ranged from 0.030 to 0.056 μM for LNCaP cells and 0.032 to 0.082 μM for PC-3 cells, placing 4-demethyldeoxypodophyllotoxin among the most potent compounds tested, alongside podophyllotoxin (2), 4'-demethylpodophyllotoxin (3), and deoxypodophyllotoxin (4) [1]. This quantitative data positions DDPT as a potent cytotoxic agent comparable to the most active lignans in this class.

Prostate Cancer Cytotoxicity Natural Products

In Vivo Antitumor Activity: Differential Efficacy of DDPT vs. Deoxypodophyllotoxin in a Murine Lung Carcinoma Model

While 4-demethyldeoxypodophyllotoxin (DDPT) exhibits comparable in vitro potency to deoxypodophyllotoxin (DPT), a critical divergence emerges in vivo. DPT demonstrated significant antitumor activity in BDF1 mice bearing murine Lewis lung carcinoma (3LL) with an inhibition rate (IR) of 59%. In stark contrast, DDPT showed a substantial loss of antitumor activity in the same BDF1/3LL model, attributed to the free 4′-hydroxyl group adversely affecting its pharmacokinetic profile [1]. This finding underscores the need for prodrug strategies, such as carbamate or amino acid conjugation, to restore in vivo efficacy.

In Vivo Pharmacology Lung Cancer Prodrug Design

Enzymatic Hydroxylation Specificity: DDPT as a Unique Substrate for Deoxypodophyllotoxin 6-Hydroxylase (DOP6H)

Deoxypodophyllotoxin 6-hydroxylase (DOP6H), a cytochrome P450 monooxygenase from Linum flavum, catalyzes the stereoselective introduction of a hydroxyl group at the C-6 position of deoxypodophyllotoxin (DPT) with an apparent Km of 20 μM and a saturation concentration of 200 μM. Notably, 4′-demethyldeoxypodophyllotoxin (DDPT) was identified as the *only other tested substrate* accepted for hydroxylation by this enzyme among a panel of lignans [1]. This unique enzymatic recognition underscores DDPT's specific role in the biosynthesis of 6-methoxypodophyllotoxin and related cytotoxic lignans.

Enzymology Biosynthesis Cytochrome P450

Prodrug Activation: Enhanced Antitumor Activity of DDPT Carbamates and Amino Acid Conjugates

To overcome the in vivo efficacy limitations of DDPT, a series of prodrugs were synthesized, including carbamates, carbonates, and water-soluble amino acid derivatives. Several of these prodrugs, such as carbamate 6 (2-hydroxyethylcarbamoyl-DDPT), carbonate 9 (2-chloroethyloxycarbonyl-DDPT), and amino acid prodrugs 12–17, exhibited significantly enhanced antitumor activity compared to the parent DDPT [1]. This demonstrates that the free 4′-hydroxyl group, while detrimental in vivo, provides a versatile handle for creating bioreversible prodrugs with improved pharmacological properties.

Prodrug Design Drug Delivery Anticancer Agents

Derivative Potency: Sub-micromolar IC50 Values of DDPT Aromatic Esters Against A-549 Lung Cancer Cells

Synthetic aromatic esters of 4-demethyl-4-deoxypodophyllotoxin (6a-p) were evaluated for cytotoxicity across six cancer cell lines. All derivatives exhibited potent cytotoxic activity against the A-549 lung cancer cell line, with IC50 values ranging from 0.00009 to 0.037 μg/mL [1]. This sub-microgram per milliliter potency underscores the value of DDPT as a starting material for generating highly active anticancer agents through simple esterification.

Medicinal Chemistry Lung Cancer Structure-Activity Relationship

Cell Cycle Modulation: DDPT Derivatives Induce G2/M Arrest via Chk-2 and Cyclin Regulation

A DDPT derivative (compound 7d, synthesized by conjugating aryloxyacetanilide moieties) was shown to induce cell cycle arrest at the G2/M phase in MGC-803 gastric cancer cells. This effect was accompanied by regulation of key checkpoint proteins including cyclin A, cyclin B, CDK1, cdc25c, and p21 [1]. Furthermore, a related study on a 4′-demethyl-deoxypodophyllotoxin glucoside (compound 5) demonstrated 15-fold greater potency than its non-glycoside analog and specifically altered Chk-2 signaling in MCF-7 breast cancer cells [2].

Cell Cycle Arrest Checkpoint Kinase Breast Cancer

Recommended Application Scenarios for 4-Demethyldeoxypodophyllotoxin (CAS 3590-93-0) Based on Verified Differential Evidence


Medicinal Chemistry: Scaffold for Prodrug Design and Derivative Synthesis

Given the in vivo efficacy gap relative to deoxypodophyllotoxin (IR of 59% for DPT vs. substantial loss for DDPT in the BDF1/3LL model [1]), the primary application of 4-demethyldeoxypodophyllotoxin is as a versatile scaffold for prodrug development. The free 4′-hydroxyl group, while detrimental in vivo, provides a strategic attachment point for bioreversible functionalities (e.g., carbamates, amino acid esters) that restore and enhance antitumor activity [1]. This makes DDPT a preferred intermediate over DPT for generating targeted, water-soluble, and systemically active anticancer agents.

Biosynthesis and Enzymology: Studying Lignan Metabolism and Cytochrome P450 Activity

4-Demethyldeoxypodophyllotoxin is uniquely positioned as one of only two known substrates (alongside deoxypodophyllotoxin) for the cytochrome P450 enzyme deoxypodophyllotoxin 6-hydroxylase (DOP6H) [2]. This specificity makes DDPT an essential tool compound for investigating the biosynthesis of 6-methoxypodophyllotoxin and related cytotoxic lignans. It is particularly valuable in plant cell culture and metabolic engineering studies aimed at enhancing the production of high-value podophyllotoxin derivatives.

Cancer Pharmacology: Investigating G2/M Cell Cycle Arrest and Chk-2 Signaling

Derivatives of 4-demethyldeoxypodophyllotoxin have been shown to induce G2/M cell cycle arrest through modulation of cyclin A/B, CDK1, cdc25c, and p21 in gastric cancer cells [3]. Additionally, a DDPT glucoside exhibited a 15-fold potency increase over its non-glycoside analog and specifically altered Chk-2 signaling in MCF-7 breast cancer cells [4]. These findings position DDPT-based compounds as valuable chemical probes for dissecting cell cycle regulation and checkpoint kinase pathways in cancer biology.

Natural Product Chemistry: Reference Standard for Analytical Method Development

4-Demethyldeoxypodophyllotoxin is a key lignan constituent in Podophyllum and Dysosma species. In Dysosma versipellis, its concentration (2.75 mg/g) is lower than that of podophyllotoxin (37.21 mg/g) but comparable to other demethylated analogs [5]. This quantitative data supports its use as a reference standard for HPLC method development and quality control in the authentication and standardization of Podophyllum-derived herbal medicines and extracts.

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